molecular formula C12H7BrF16O3 B12087190 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,7H-perfluoroheptyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,7H-perfluoroheptyl carbonate

Cat. No.: B12087190
M. Wt: 583.06 g/mol
InChI Key: UQOARYURTOGOON-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,7H-perfluoroheptyl carbonate: (CAS: 1980035-16-2) is a fluorinated organic compound. Its chemical formula is C4H5BrF4O , and its molecular weight is approximately 224.98 g/mol . This compound features both bromine and fluorine atoms, making it interesting for various applications.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the introduction of bromine and fluorine substituents onto a butyl backbone. Specific methods may vary, but a common approach is to start with a suitable precursor and then perform halogenation reactions.

Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. typical conditions involve using appropriate halogenating agents (e.g., bromine or bromine derivatives) and fluorinating agents (e.g., HF or F2) under controlled temperature and pressure.

Industrial Production: Industrial-scale production methods are proprietary and may involve specialized equipment and optimized conditions. Manufacturers typically optimize yield, purity, and safety during large-scale synthesis.

Chemical Reactions Analysis

Reactivity:

    Halogenation: The compound readily undergoes halogenation reactions due to the presence of bromine and fluorine atoms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

    Oxidation/Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction processes.

Common Reagents:
  • Bromine (Br2) : Used for bromination.
  • Hydrogen fluoride (HF) : A common fluorinating agent.
  • Halogenated solvents : Used as reaction media.

Major Products: The major products formed from reactions involving this compound include various halogenated derivatives and substituted analogs.

Scientific Research Applications

  • Materials Science : Its unique fluorinated structure makes it valuable for designing specialty materials, such as coatings, lubricants, and polymers.
  • Medicinal Chemistry : Researchers explore its potential as a building block for drug development due to its stability and lipophilicity.
  • Environmental Chemistry : Investigated for its behavior in environmental matrices and potential impact on ecosystems.

Mechanism of Action

The specific mechanism of action for this compound depends on its application context. In materials science, it may enhance surface properties, while in medicinal chemistry, it could interact with biological targets.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s essential to compare this compound’s properties, reactivity, and applications with related fluorinated molecules.

Properties

Molecular Formula

C12H7BrF16O3

Molecular Weight

583.06 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate

InChI

InChI=1S/C12H7BrF16O3/c13-12(28,29)6(16,17)1-2-31-5(30)32-3-7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)4(14)15/h4H,1-3H2

InChI Key

UQOARYURTOGOON-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F

Origin of Product

United States

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